molecular formula C26H32N2O3 B7752454 N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752454
M. Wt: 420.5 g/mol
InChI Key: PXNPJBVXNSWKLZ-UHFFFAOYSA-N
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Description

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would produce an amine .

Scientific Research Applications

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the benzofuran core may interact with various enzymes, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-DIETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both a benzofuran core and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-4-18-10-9-11-19(5-2)25(18)27-26(30)23-17(3)31-22-13-12-21(29)20(24(22)23)16-28-14-7-6-8-15-28/h9-13,29H,4-8,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNPJBVXNSWKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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